5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile
Overview
Description
5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile: is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile involves multiple steps. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with this compound . The reaction conditions typically involve heating and the use of solvents like dimethylformamide .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available for bulk manufacturing and custom synthesis . This suggests that scalable methods are in place to produce the compound in larger quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions often involve the use of catalysts and solvents like dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for creating various chemical compounds .
Biology: The compound is utilized in biological research to study its effects on different biological pathways and processes. It can be used to investigate the interactions between small molecules and biological targets .
Medicine: In medicinal research, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .
Industry: The compound has applications in the chemical industry, particularly in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
- 5-Fluoro-2-methyl-1H-indole-2-carboxylic acid
- 1-(Ethoxycarbonylmethyl)-5-fluoro-2-methyl-indole-2-carboxylic acid
- 3-(N-(3-cyano-4-(4-hydroxypiperidin-1-yl)phenyl)carbamoyl)-5-fluoro-2-methylindol-1-yl]Acetic Acid
Uniqueness: 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile is unique due to its specific structure, which includes both an amino group and a hydroxypiperidinyl group attached to a benzonitrile core. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Properties
IUPAC Name |
5-amino-2-(4-hydroxypiperidin-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-9-7-10(14)1-2-12(9)15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSRJNOLMKZWDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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